molecular formula C11H22O2Si B2646557 4-((tert-Butyldimethylsilyl)oxy)pent-3-en-2-one CAS No. 69404-97-3

4-((tert-Butyldimethylsilyl)oxy)pent-3-en-2-one

Cat. No.: B2646557
CAS No.: 69404-97-3
M. Wt: 214.38 g/mol
InChI Key: ZRVOCNOYAJIAAP-NTMALXAHSA-N
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Description

4-((tert-Butyldimethylsilyl)oxy)pent-3-en-2-one is an organic compound with the molecular formula C11H22O2Si. It is a silyl enol ether, which is a type of compound where a silicon atom is bonded to an oxygen atom that is part of an enol ether group. This compound is often used in organic synthesis due to its reactivity and ability to act as a protecting group for ketones and aldehydes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butyldimethylsilyl)oxy)pent-3-en-2-one typically involves the reaction of pent-3-en-2-one with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage of reagents to maintain product purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butyldimethylsilyl)oxy)pent-3-en-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-((tert-Butyldimethylsilyl)oxy)pent-3-en-2-one primarily involves its role as a protecting group. The tert-butyldimethylsilyl (TBS) group protects the carbonyl functionality of ketones and aldehydes from unwanted reactions during synthetic procedures. The TBS group can be selectively removed under mild acidic or basic conditions, revealing the original carbonyl compound for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((tert-Butyldimethylsilyl)oxy)pent-3-en-2-one is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it an excellent protecting group for ketones and aldehydes, allowing for selective reactions in complex synthetic pathways .

Properties

CAS No.

69404-97-3

Molecular Formula

C11H22O2Si

Molecular Weight

214.38 g/mol

IUPAC Name

(Z)-4-[tert-butyl(dimethyl)silyl]oxypent-3-en-2-one

InChI

InChI=1S/C11H22O2Si/c1-9(12)8-10(2)13-14(6,7)11(3,4)5/h8H,1-7H3/b10-8-

InChI Key

ZRVOCNOYAJIAAP-NTMALXAHSA-N

Isomeric SMILES

C/C(=C/C(=O)C)/O[Si](C)(C)C(C)(C)C

SMILES

CC(=CC(=O)C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(=CC(=O)C)O[Si](C)(C)C(C)(C)C

solubility

not available

Origin of Product

United States

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